molecular formula C12H12 B13180984 (1-Ethynyl-cyclobutyl)-benzene

(1-Ethynyl-cyclobutyl)-benzene

Cat. No.: B13180984
M. Wt: 156.22 g/mol
InChI Key: RGCKJPDKEZAEEY-UHFFFAOYSA-N
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Description

(1-Ethynyl-cyclobutyl)-benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethynyl-cyclobutyl)-benzene typically involves the following steps:

    Formation of Cyclobutyl Group: The cyclobutyl group can be synthesized through a of appropriate precursors.

    Attachment of Ethynyl Group: The ethynyl group is introduced via a coupling reaction, often using reagents like acetylene or its derivatives.

    Benzene Ring Attachment: The final step involves the attachment of the benzene ring through a Friedel-Crafts alkylation reaction, using catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Ethynyl-cyclobutyl)-benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-cyclobutyl-benzene.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(1-Ethynyl-cyclobutyl)-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethynyl-cyclobutyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethynyl-cyclobutyl)-pyridine: Similar structure but with a pyridine ring instead of benzene.

    (1-Ethynyl-cyclobutyl)-toluene: Contains a methyl group on the benzene ring.

    (1-Ethynyl-cyclobutyl)-phenol: Contains a hydroxyl group on the benzene ring.

Uniqueness

(1-Ethynyl-cyclobutyl)-benzene is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the ethynyl group allows for versatile chemical modifications, while the cyclobutyl group introduces strain and rigidity, influencing the compound’s physical and chemical properties.

Properties

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

(1-ethynylcyclobutyl)benzene

InChI

InChI=1S/C12H12/c1-2-12(9-6-10-12)11-7-4-3-5-8-11/h1,3-5,7-8H,6,9-10H2

InChI Key

RGCKJPDKEZAEEY-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC1)C2=CC=CC=C2

Origin of Product

United States

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